molecular formula C6H13NO3 B8501578 ethyl N-n-propoxycarbamate

ethyl N-n-propoxycarbamate

Cat. No. B8501578
M. Wt: 147.17 g/mol
InChI Key: GDJSFQBUNZUUMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-n-propoxycarbamate is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl N-n-propoxycarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl N-n-propoxycarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

ethyl N-n-propoxycarbamate

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

ethyl N-propoxycarbamate

InChI

InChI=1S/C6H13NO3/c1-3-5-10-7-6(8)9-4-2/h3-5H2,1-2H3,(H,7,8)

InChI Key

GDJSFQBUNZUUMO-UHFFFAOYSA-N

Canonical SMILES

CCCONC(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

22 g (197 mmol) of n-propoxyamine hydrochloride was dissolved in 100 ml of water, and 200 ml of ethylene dichloride was added thereto. Then, 27.2 g (197 mmol) of potassium carbonate was added in several times under cooling, and then 21.3 g (196 mmol) of ethyl chloroformate was dropwise added thereto at a temperature of not higher than 10° C. After raising the temperature to room temperature, the mixture was further stirred at the same temperature for 4 hours. The ethylene dichloride layer was separated, and then the aqueous layer was extracted twice with 100 ml of chloroform. The ethylene dichloride layer and the chloroform layer were put together, and washed with a saturated sodium chloride aqueous solution, and then dried over anhydrous sodium sulfate. Then, the solvent was distilled off under reduced pressure. 27 g of ethyl N-n-propoxycarbamate was obtained by distillation under reduced pressure.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
27.2 g
Type
reactant
Reaction Step Three
Quantity
21.3 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

22 g (197 mmol) of n-propoxyamine hydroxhloride was dissolved in 100 ml of water, and 200 ml of ethylene dichloride was added thereto. Then, 27.2 g (197 mmol) of potassium carbonate was added in several times under cooling, and then 21.3 g (196 mmol) of ethyl chloroformate was dropwise added thereto at a temperature of not higher than 10° C. After raising the temperature to room temperature, the mixture was further stirred at the same temperature for 4 hours. The ethylene dichloride layer was separated, and then the aqueous layer was extracted twice with 100 ml of chloroform. The ethylene dichloride layer and the chloroform layer were put together, and washed with a saturated sodium chloride aqueous solution, and then dried over anhydrous sodium sulfate. Then, the solvent was distilled off under reduced pressure. 27 g of ethyl N-n-propoxycarbamate was obtained by distillation under reduced pressure. Boiling point: 88° C./2.5 mmHg
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
27.2 g
Type
reactant
Reaction Step Three
Quantity
21.3 g
Type
reactant
Reaction Step Four

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